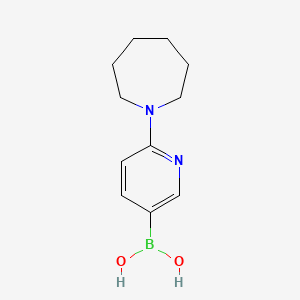
(6-(氮杂环庚烷-1-基)吡啶-3-基)硼酸
描述
“(6-(Azepan-1-yl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C11H17BN2O2 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOB(O)c1ccc(nc1)N2CCCCC2 . The InChI code for this compound is 1S/C11H17BN2O2/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9,15-16H,1-4,7-8H2 . Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 220.08 . It should be stored in a freezer .科学研究应用
- 应用: (6-(氮杂环庚烷-1-基)吡啶-3-基)硼酸在铃木-宫浦偶联反应中用作一种宝贵的硼试剂。 其温和的反应条件、官能团耐受性和与钯配合物的快速转金属化使其成为合成复杂有机分子的理想选择 .
- 研究: 包含 (6-(氮杂环庚烷-1-基)吡啶-3-基)硼酸的新型取代的 N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物已被设计并评估其对结核分枝杆菌 H37Ra 的抗结核活性 .
铃木-宫浦偶联反应
抗结核药物
荧光传感
总之,(6-(氮杂环庚烷-1-基)吡啶-3-基)硼酸在各个科学领域发挥着多方面的作用,从合成化学到疾病研究。 其多功能性和特异性相互作用使其成为一个有待进一步探索的有趣化合物 . 如果您想了解更多关于任何特定应用的信息,请随时提问! 😊
作用机制
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which suggests that its target could be a variety of organic compounds that participate in these reactions.
Mode of Action
The mode of action of 6-(Azepan-1-yl)pyridine-3-boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to a metal catalyst, such as palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Given its role in suzuki-miyaura cross-coupling reactions, it can be inferred that it participates in pathways involving the formation of carbon-carbon bonds .
Result of Action
The result of the action of 6-(Azepan-1-yl)pyridine-3-boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of 6-(Azepan-1-yl)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst, and the temperature . Additionally, the stability of the compound may be influenced by storage conditions .
实验室实验的优点和局限性
The advantages of using 6APBA in lab experiments include its low cost, its availability in a variety of forms, and its ability to form a reversible boronate ester with a variety of organic molecules. Additionally, 6APBA is non-toxic and is rapidly metabolized in the body.
The limitations of using 6APBA in lab experiments include its low solubility in water and its limited availability in some regions. Additionally, 6APBA is sensitive to air and light and must be stored in a cool, dry place.
未来方向
The future directions for 6APBA include further research into its biochemical and physiological effects, as well as its potential applications in medicine and materials science. Additionally, further research into the synthesis of 6APBA and its derivatives is needed in order to optimize the efficiency of the reaction and to develop new methods for its synthesis. Finally, research into the use of 6APBA as a ligand for transition metal catalysts is needed in order to develop new catalysts for a variety of chemical reactions.
合成方法
6APBA can be synthesized through a variety of methods, including the reaction of pyridine-3-boronic acid with a 1,3-dicarbonyl compound, such as ethyl acetoacetate. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in the presence of a polar aprotic solvent, such as dimethyl sulfoxide. The reaction produces a mixture of the desired 6APBA and the byproduct pyridine-3-boronic acid. The mixture can then be purified by column chromatography to obtain the desired 6APBA.
安全和危害
生化分析
Biochemical Properties
(6-(Azepan-1-yl)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid can interact with proteins that have exposed hydroxyl groups, influencing their function and stability .
Cellular Effects
The effects of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting specific enzymes within this pathway, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid can alter gene expression patterns and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit serine proteases by binding to the active site serine residue, thereby preventing substrate access . Additionally, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
(6-(Azepan-1-yl)pyridin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
Within cells and tissues, (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of (6-(Azepan-1-yl)pyridin-3-yl)boronic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
属性
IUPAC Name |
[6-(azepan-1-yl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9,15-16H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQGUMHHNOVNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716560 | |
| Record name | [6-(Azepan-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227612-21-6 | |
| Record name | [6-(Azepan-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



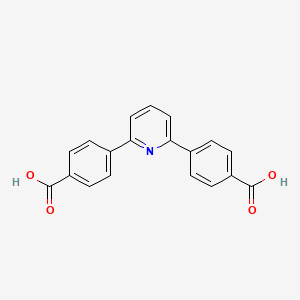

![1,9-Dioxa-3,5,11,13-tetraazadispiro[5.1.5~8~.1~6~]tetradeca-2,4,10,12-tetraene](/img/structure/B578278.png)
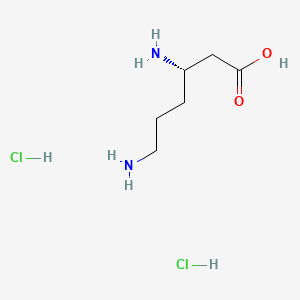
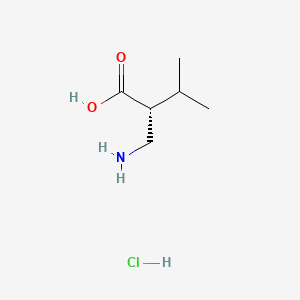
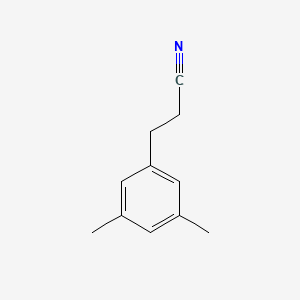
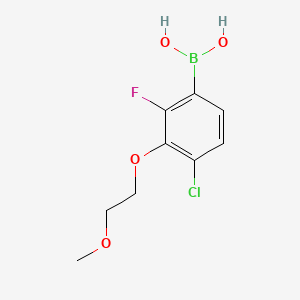




![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)